Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate
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Overview
Description
Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate is a complex organic compound with a unique structure that includes a benzyl group, a long-chain fatty acid, and amino acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps include:
Protection of Amino Groups: Protecting the amino group of L-alanine using a suitable protecting group such as Boc (tert-butoxycarbonyl).
Coupling Reaction: Coupling the protected L-alanine with docosanoic acid using a coupling reagent like DCC (dicyclohexylcarbodiimide) to form the amide bond.
Oxidation: Oxidizing the norvaline derivative to introduce the oxido and oxo groups.
Deprotection: Removing the protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance efficiency and yield. Purification techniques such as chromatography and crystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.
Reduction: Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: Nucleophiles like NaOH (sodium hydroxide) or KCN (potassium cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes.
Comparison with Similar Compounds
Similar Compounds
Docosanol: A saturated fatty alcohol with antiviral properties.
Benzyl Alcohol: A simple aromatic alcohol used as a solvent and preservative.
L-Alanine Derivatives: Various derivatives of L-alanine used in peptide synthesis.
Uniqueness
Benzyl N-docosanoyl-L-alanyl-5-oxido-5-oxo-D-norvalinate is unique due to its combination of a long-chain fatty acid, amino acid derivatives, and benzyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
78461-28-6 |
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Molecular Formula |
C37H61N2O6- |
Molecular Weight |
629.9 g/mol |
IUPAC Name |
(4R)-4-[[(2S)-2-(docosanoylamino)propanoyl]amino]-5-oxo-5-phenylmethoxypentanoate |
InChI |
InChI=1S/C37H62N2O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-27-34(40)38-31(2)36(43)39-33(28-29-35(41)42)37(44)45-30-32-25-22-21-23-26-32/h21-23,25-26,31,33H,3-20,24,27-30H2,1-2H3,(H,38,40)(H,39,43)(H,41,42)/p-1/t31-,33+/m0/s1 |
InChI Key |
QYBQMJHHLKZCQP-CQTOTRCISA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)[O-])C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)[O-])C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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